molecular formula C27H31NO5 B567692 Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate CAS No. 1206676-76-7

Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate

Cat. No. B567692
M. Wt: 449.547
InChI Key: JHBVRKFHEWRWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate” is a chemical compound . It’s often used for scientific research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 449.53900, a mass of 449.22000, a PSA of 66.02000, and a LogP of 6.52590 .

Scientific Research Applications

Synthesis Pathways and Intermediates

Research has demonstrated various synthesis pathways and the production of intermediates that are vital for developing pharmaceuticals and other chemical entities. A notable synthesis route to (+)-lactacystin, a proteasome inhibitor, involves the asymmetric crotylation of tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate, showcasing the compound's role in complex synthesis processes (Ooi et al., 2004). Additionally, the tert-butyl isocyanide reaction with 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones in the presence of ethane-1,2-diol or catechol to produce functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides illustrates the compound's versatility in creating functionalized molecules (Yavari et al., 2007).

Antioxidant Research

The compound has also been studied in the context of antioxidant properties, where thermochemical and kinetic studies of bisphenol antioxidants have been conducted. These studies provide insights into the homolytic reactivity and potential antioxidant applications of related compounds (Lucarini et al., 2001).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, the compound serves as a key intermediate in the synthesis of statins and other drug molecules. For instance, an efficient synthesis route for atorvastatin, a widely used cholesterol-lowering drug, utilizes tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate as a critical intermediate, demonstrating the compound's importance in medicinal chemistry (Rádl, 2003).

Bioactivity and Chemical Properties

Research into novel 6-aryl/alkoxy-4,8-di(tert-butyl)2,10-dimethyl-12H-6λ5-dibenzo[d,g][1,3,2]dioxaphosphocin-6-ones/thiones/selenones has expanded the understanding of the bioactivity and chemical properties of compounds bearing the tert-butyl 2,2-dimethyl-1,3-dioxan moiety. These studies have contributed to the development of new materials with potential applications in various industries (Babu et al., 2008).

properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-25(2,3)33-24(29)28-27(17-30-26(4,5)31-18-27)21-13-11-20-16-23(14-12-19(20)15-21)32-22-9-7-6-8-10-22/h6-16H,17-18H2,1-5H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVRKFHEWRWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OC4=CC=CC=C4)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657953
Record name tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate

CAS RN

1206676-76-7
Record name 1,1-Dimethylethyl N-[2,2-dimethyl-5-(6-phenoxy-2-naphthalenyl)-1,3-dioxan-5-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206676-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.